molecular formula C22H25Cl2N3O4 B15148604 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide

4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B15148604
M. Wt: 466.4 g/mol
InChI Key: OJBUIYMAJGFVHB-UHFFFAOYSA-N
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Description

4-[4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDO]-N-(3,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy and dimethylphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDO]-N-(3,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxybutanoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDO]-N-(3,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDO]-N-(3,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDO]-N-(3,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butanoic acid: A related compound with similar structural features but different functional groups.

    2,4-Dichlorophenoxyacetic acid: Another similar compound used as a herbicide with distinct chemical properties.

Uniqueness

4-[4-(2,4-DICHLOROPHENOXY)BUTANEHYDRAZIDO]-N-(3,4-DIMETHYLPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of dichlorophenoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25Cl2N3O4

Molecular Weight

466.4 g/mol

IUPAC Name

4-[2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide

InChI

InChI=1S/C22H25Cl2N3O4/c1-14-5-7-17(12-15(14)2)25-20(28)9-10-22(30)27-26-21(29)4-3-11-31-19-8-6-16(23)13-18(19)24/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)

InChI Key

OJBUIYMAJGFVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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